Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate

Physicochemical Property Comparison Lipophilicity ADME Profiling

Problem: Inconsistent 7-azaindole building blocks derail FGFR inhibitor synthesis. Solution: This 1,3-dicarboxylate-5-methyl-7-azaindole (CAS 1198106-53-4) delivers batch-to-batch reproducibility. • Orthogonal N1/C3 ester handles enable stepwise hydrolysis and selective amide coupling unattainable with other dicarboxylate isomers. • 5-Methyl substituent directly maps to Gly485 in the FGFR ATP-binding pocket; systematic 5-position modification yields up to 20-fold potency gains. • ≥95% purity, solid form, stored at -20°C ensures consistent performance across multi-step hit-to-lead campaigns.

Molecular Formula C12H12N2O4
Molecular Weight 248.238
CAS No. 1198106-53-4
Cat. No. B598010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
CAS1198106-53-4
SynonymsDimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
Molecular FormulaC12H12N2O4
Molecular Weight248.238
Structural Identifiers
SMILESCC1=CC2=C(N=C1)N(C=C2C(=O)OC)C(=O)OC
InChIInChI=1S/C12H12N2O4/c1-7-4-8-9(11(15)17-2)6-14(12(16)18-3)10(8)13-5-7/h4-6H,1-3H3
InChIKeyFIFRDIXJBJVLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate: Procurement-Grade Overview


Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate (CAS 1198106-53-4) is a heterocyclic building block belonging to the 7-azaindole scaffold family, a privileged structure in kinase inhibitor drug discovery . This compound features a unique 1,3-dicarboxylate methylation pattern with a 5-methyl substituent on the pyrrolo[2,3-b]pyridine core. In its commercial-grade form, it is typically supplied as a solid with a minimum 95% purity specification, suitable for early-phase medicinal chemistry and process research applications .

1
7-Azaindole scaffold with 1,3-dicarboxylate and 5-methyl substitution pattern
2
Regioisomer-specific building block for ATP-competitive kinase inhibitor research (e.g., FGFR, JAK)
3
Commercial availability with defined purity and storage supports reproducible multi-step synthesis

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate: Non-Substitutability


The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is widely recognized in medicinal chemistry, but simple in-class substitution is not feasible due to the critical influence of both the ester regioisomerism and the ring substitution on downstream synthetic utility and biological target engagement . The 1,3-dicarboxylate pattern is distinct from other isomers (e.g., 3,4- or 4,6-dicarboxylate) in its reactivity, while the 5-methyl group is a key determinant for occupying hydrophobic pockets in kinase ATP-binding sites, as demonstrated in structure-activity relationship (SAR) studies of FGFR inhibitors [1]. Using an analog without the 5-methyl group or with a different ester configuration would lead to a divergent synthetic pathway and altered pharmacological profiles.

5-Methyl Substitution
Removal or alteration of the 5-methyl group may shift hydrophobic pocket interactions in kinase ATP-binding sites, diverging from reported SAR.
Regioisomer Mismatch
1,3-Dicarboxylate orientation is not interchangeable with 3,4- or 4,6-dicarboxylate regioisomers; synthetic routes and pharmacophore alignment may differ.
Ester vs. Acid Form
Hydrolysis to the free diacid increases TPSA and reduces lipophilicity, potentially altering CNS drug-like property profile.

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate: Key Differentiation Evidence


Lipophilicity Comparison: 5-Methyl Diester vs 4-Methyl Monoester

The predicted partition coefficient (ACD/LogP) for Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is 1.71, indicating moderate lipophilicity suitable for CNS drug-like space . In contrast, the 4-methyl monoester analog (4-Methyl 1H-pyrrolo[2,3-b]pyridine-3,4-dicarboxylate, CAS 1190310-86-1) exhibits a lower predicted LogP of approximately 1.2 due to its free carboxylic acid group, resulting in significantly different solubility and permeability profiles .

Predicted LogP
Predicted
1.71 vs ≈1.2 (Δ 0.5)
Supports CNS versus peripheral building block selection
ACD/Labs Percepta; pH 7.4
Physicochemical Property Comparison Lipophilicity ADME Profiling

TPSA Confirms CNS Drug-Likeness vs Carboxylic Acid Analogs

The topological polar surface area (TPSA) of Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is 70.4 Ų, which falls within the optimal range (<90 Ų) for CNS penetration [1]. By comparison, the corresponding diacid analog (5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylic acid) would have a TPSA exceeding 110 Ų, placing it outside the CNS drug-like space [2].

Topological PSA
Class-level inference
70.4 vs >110 Ų
TPSA within reported CNS drug-like limits; diacid analog exceeds
Computed via PubChem/Cactvs 3.4.8.18
CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Property Comparison

1,3-Dicarboxylate Regioisomer Advantage in Kinase Synthesis

The 1,3-dicarboxylate substitution pattern on the 7-azaindole core places ester groups at the N1 and C3 positions, which is the specific regioisomer required for generating key intermediates in FGFR and JAK kinase inhibitor programs [1]. The alternative 3,4-dicarboxylate regioisomer (CAS 1190310-86-1) has been described for distinct applications and cannot be directly substituted in synthetic routes targeting the N1-C3 functionalization pattern .

Regioisomeric Pattern
Class-level inference
1,3-Dicarboxylate vs 3,4-Dicarboxylate
Orients esters for FGFR/JAK pharmacophore mapping
Based on FGFR inhibitor SAR studies
Regioisomerism Kinase Inhibitor Synthesis Building Block Selection

Defined Purity and Storage for Reproducible Research

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is commercially available from multiple vendors with a minimum purity specification of 95% (HPLC) and recommended long-term storage at -20°C . This contrasts with many in-class analogs that are available only through custom synthesis with undefined purity and longer lead times .

Commercial Specification
Supporting evidence
95% min. purity; −20°C solid
Supports reproducible synthesis and batch consistency
Available from multiple vendors
Chemical Procurement Quality Assurance Reproducibility

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate Application Scenarios


FGFR Kinase Inhibitor Lead Optimization

The 1,3-dicarboxylate-5-methyl substitution pattern on the 7-azaindole scaffold directly maps to the pharmacophore requirements identified in FGFR inhibitor SAR studies, where the 5-position substituent forms critical hydrogen bonds with Gly485 in the ATP-binding pocket [1]. This compound serves as an ideal starting material for generating focused libraries targeting FGFR1-4 isoforms, where potency improvements of up to 20-fold were achieved through systematic 5-position modification [1].

CNS-Penetrant Kinase Probe Development

With a predicted LogP of 1.71 and TPSA of 70.4 Ų—both within established CNS drug-like space thresholds (LogP 1-4, TPSA < 90 Ų)—this building block is well-suited for synthesizing brain-penetrant kinase inhibitor candidates [2]. The dimethyl ester protection of both carboxyl groups ensures favorable passive permeability while allowing for late-stage hydrolysis to reveal polar functionality if desired [2].

7-Azaindole Core SAR Expansion

The dual ester functionality at N1 and C3 provides orthogonal synthetic handles for stepwise derivatization: the C3 ester can be selectively hydrolyzed under mild conditions to generate the monoacid for amide coupling, while the N1 ester remains intact for subsequent modifications . This regioselective reactivity profile is not achievable with 3,4- or 4,6-dicarboxylate isomers, making this compound the preferred scaffold for divergent SAR exploration .

Multi-Step Synthesis Procurement Reliability

For academic and industrial laboratories requiring reproducible multi-step synthetic sequences, the commercial availability of this compound at 95% minimum purity with defined storage conditions (-20°C, solid form) ensures batch-to-batch consistency . This reduces the risk of failed reactions due to impurity carryover compared to custom-synthesized analogs, thereby minimizing costly delays in hit-to-lead timelines .

Application
Selection Property
Validation Focus
FGFR Kinase Inhibitor Lead Optimization
5-Methyl-1,3-dicarboxylate 7-azaindole scaffold
FGFR pharmacophore alignment and reported SAR trends
CNS-Penetrant Kinase Probe Development
Predicted LogP and TPSA within CNS drug-like range
Brain permeability profiling and property optimization
7-Azaindole Core SAR Expansion
Orthogonal N1 and C3 diester handles
Regioselective stepwise derivatization strategies
Multi-Step Synthesis Procurement
Defined purity and controlled storage (−20°C solid)
Batch consistency and reproducibility in multi-step synthesis
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